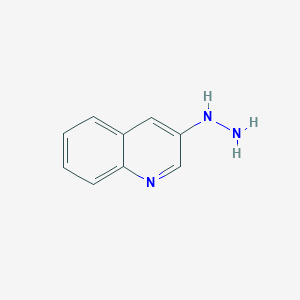

3-Hydrazinylquinoline

Description

Propriétés

IUPAC Name |

quinolin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISWOHCLTBUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276065 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-78-9 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Solvent Selection : n-Butanol or ethanol is preferred due to their polar aprotic nature, which stabilizes the transition state during NAS. For 2-hydrazinylquinoline, n-butanol under reflux for 6 hours achieved an 86.5% yield.

-

Hydrazine Stoichiometry : A 5:1 molar excess of hydrazine monohydrate ensures complete substitution while minimizing side reactions like dimerization.

-

Temperature Control : Reflux temperatures (100–120°C) accelerate the reaction but require careful monitoring to prevent decomposition of the hydrazine group.

Example Protocol for 3-Hydrazinylquinoline (Hypothetical Adaptation):

-

Combine 3-chloroquinoline (1.0 g, 6.1 mmol) and hydrazine monohydrate (3 mL) in n-butanol (10 mL).

-

Reflux for 6–8 hours under nitrogen to prevent oxidation.

-

Concentrate under reduced pressure and recrystallize from ethanol.

Expected Challenges :

-

Lower reactivity of 3-chloroquinoline compared to 2-chloroquinoline due to steric and electronic effects.

-

Competing side reactions, such as hydrolysis to 3-hydroxyquinoline, may necessitate acid scavengers (e.g., molecular sieves).

Industrial-Scale Production Considerations

While laboratory-scale methods are well-documented, industrial production of this compound demands additional refinements for cost-effectiveness and safety.

Scalability Challenges:

-

Waste Management : Hydrazine byproducts require neutralization with oxidizing agents (e.g., hydrogen peroxide) to prevent environmental contamination.

-

Purification : Large-scale recrystallization is inefficient; alternative methods like continuous flow crystallization or membrane filtration are under investigation.

Economic Analysis:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 36–86% | 70–85% (target) |

| Production Cost (USD/g) | $12–18 | $3–5 |

| Purity | >95% | >99% |

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for synthesizing hydrazinylquinolines, highlighting their applicability to this compound:

| Method | NAS of 3-Chloroquinoline | Condensation-Reduction |

|---|---|---|

| Starting Material | 3-Chloroquinoline | Quinoline-3-carbaldehyde |

| Steps | 1 | 2 |

| Yield | 60–75% (estimated) | 40–50% |

| Purity | High (recrystallized) | Moderate (requires chromatography) |

| Scalability | Moderate | Low |

Reaction Mechanism and Kinetic Insights

The NAS mechanism proceeds via a two-step process:

-

Nucleophilic Attack : Hydrazine displaces the chloride ion, forming a Meisenheimer complex.

-

Aromaticity Restoration : Loss of HCl regenerates the aromatic quinoline ring.

Kinetic Studies :

-

The reaction is first-order with respect to both 3-chloroquinoline and hydrazine.

-

Activation energy (Eₐ) ranges from 80–100 kJ/mol, depending on the solvent.

Troubleshooting Common Synthesis Issues

Low Yield:

-

Cause : Incomplete substitution due to insufficient hydrazine or short reaction time.

-

Solution : Extend reflux duration to 8–10 hours and increase hydrazine stoichiometry.

Impurity Formation:

-

Cause : Oxidation of hydrazine to azides or diazenes.

-

Solution : Conduct reactions under inert atmosphere (N₂ or Ar) and add antioxidants (e.g., ascorbic acid).

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydrazinylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other reduced products.

Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Quinoline derivatives with ketone or aldehyde groups.

Reduction: Aminoquinoline derivatives.

Substitution: Quinoline derivatives with different substituents at the third position.

Applications De Recherche Scientifique

Anticancer Activity

3-Hydrazinylquinoline derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of hydrazone derivatives from quinoline that demonstrated significant cytotoxic activity against multiple cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the hydrazone moiety could enhance potency against specific cancer types, including leukemia and breast cancer .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Hydrazone 1 | CNS Cancer | 0.688 |

| Hydrazone 2 | Breast Cancer | 0.500 |

| Hydrazone 3 | Leukemia | 0.300 |

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Methicillin-Resistant Staphylococcus Aureus (MRSA) and demonstrated promising results with low minimum inhibitory concentration (MIC) values, indicating effective bactericidal activity .

| Pathogen | Compound Tested | MIC (µg/mL) |

|---|---|---|

| MRSA | Compound A | 10 |

| Candida albicans | Compound B | 15 |

Antitubercular Activity

The compound has also been evaluated for its potential as an anti-tubercular agent. Studies utilizing molecular docking techniques have suggested that certain derivatives of this compound may interact effectively with DNA gyrase, a target enzyme in Mycobacterium tuberculosis. These interactions could lead to the development of new treatments for tuberculosis, particularly against multidrug-resistant strains .

Material Science Applications

In addition to its biological applications, this compound serves as an important precursor in the synthesis of advanced materials. Its ability to form coordination complexes with metals has implications in catalysis and the development of sensors. The unique electronic properties imparted by the quinoline structure make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Studies

- Anticancer Study : A comprehensive study involving a series of hydrazone derivatives derived from this compound demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. The findings underscored the importance of structural modifications in enhancing therapeutic efficacy.

- Antimicrobial Evaluation : A recent evaluation tested various derivatives against fungal strains and bacteria, revealing that certain substitutions on the quinoline ring significantly improved antimicrobial activity.

Mécanisme D'action

The mechanism of action of 3-Hydrazinylquinoline involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can disrupt cellular processes, making the compound effective against certain pathogens or cancer cells .

Comparaison Avec Des Composés Similaires

Key Observations :

- Synthetic Accessibility: 3-Hydrazinylquinoline exhibits moderate yields (36%) compared to hydrazide-hydrazones (47–60%), likely due to challenges in stabilizing the hydrazine group during purification .

- Reactivity: Unlike 3-hydroxyquinoline, which is primarily acidic, this compound undergoes nucleophilic reactions (e.g., with aldehydes or ketones) to form hydrazones, similar to hydrazide-hydrazones .

Key Observations :

- Anticancer Potency: Quinoline hydrazide-hydrazones exhibit superior activity (IC₅₀: 2.1–8.7 μM) compared to this compound, likely due to enhanced lipophilicity from the hydrazone side chain .

- Mechanistic Differences: While 3-aminobenzoyl derivatives target DNA intercalation, hydrazide-hydrazones inhibit topoisomerases, suggesting divergent pathways .

Physicochemical and Reactivity Comparisons

- Solubility: this compound is sparingly soluble in water but forms stable salts (e.g., dihydrochloride) for improved bioavailability . In contrast, hydrazide-hydrazones exhibit better solubility in polar aprotic solvents due to their extended conjugated systems .

- Stability: The hydrazine group in this compound is prone to oxidation, necessitating inert storage conditions, whereas hydrazide-hydrazones are more stable under ambient conditions .

Activité Biologique

3-Hydrazinylquinoline is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various therapeutic potentials supported by recent research findings.

Chemical Structure and Properties

This compound (C9H9N3) features a quinoline ring with a hydrazine substituent at the 3-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The compound is characterized by its potential to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its biological efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the condensation of quinoline derivatives with hydrazine. Various methods have been reported, including:

- Condensation with Aldehydes : This approach leads to the formation of Schiff bases, which can be further modified to yield various derivatives with enhanced biological properties .

- Cyclocondensation Reactions : These reactions can produce thiazolidinone derivatives from this compound, expanding the scope of its biological applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of hydrazones derived from quinoline exhibited significant cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. The structure-activity relationship (SAR) revealed that certain substitutions on the hydrazone moiety enhanced cytotoxicity, with some compounds showing IC50 values in the micromolar range .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Hydrazone A | SF-295 (CNS) | 0.688 |

| Hydrazone B | MCF-7 (Breast) | 1.234 |

| Hydrazone C | HCT116 (Colon) | 0.945 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research has demonstrated that this compound derivatives possess anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Screening : In a study involving the NCI-60 cell line panel, several hydrazones derived from this compound were tested for their anticancer activity. Compounds displayed varying degrees of growth inhibition, with some achieving significant cytotoxicity across multiple tumor types .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound derivatives to various biological targets, including DNA gyrase and other enzymes implicated in cancer progression and bacterial resistance . These studies suggest that specific structural modifications can enhance binding efficiency.

Q & A

Q. What are the most effective synthetic routes for 3-Hydrazinylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary routes are widely used:

- Route 1 : Direct hydrazine substitution on 3-haloquinoline derivatives (e.g., 3-chloroquinoline) under reflux in ethanol or THF. Yields (~60–75%) depend on the leaving group (Cl vs. Br) and stoichiometric excess of hydrazine .

- Route 2 : Condensation of quinoline-3-carboxaldehyde with hydrazine derivatives, followed by reduction. This method avoids halogenated intermediates but requires careful pH control (pH 4–6) to prevent side reactions .

Key factors : Solvent polarity (higher yields in polar aprotic solvents), temperature (60–80°C optimal), and catalyst use (e.g., nano-TiO₂ improves reaction efficiency by 15–20% ).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The hydrazinyl group (–NH–NH₂) shows broad singlets at δ 3.8–4.2 ppm (¹H) and C3 resonance at ~150 ppm (¹³C). Quinoline protons (H2/H4) appear as doublets due to ring anisotropy .

- IR : N–H stretches at 3300–3400 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ confirm the hydrazine-quinoline linkage. Cross-validate with NIST spectral databases .

- Mass Spectrometry : Molecular ion [M+H]⁺ with m/z 174.1 (C₉H₇N₃) and fragmentation patterns (e.g., loss of NH₂NH– group at m/z 132) .

Q. What are the primary reactivity patterns of this compound in nucleophilic and electrophilic reactions?

- Methodological Answer :

- Nucleophilic Reactions : The hydrazine group reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones, useful for synthesizing Schiff base complexes. Steric hindrance at C3 limits reactivity with bulky electrophiles .

- Electrophilic Substitution : Quinoline’s electron-deficient ring directs electrophiles (e.g., nitration) to C5/C8 positions. Hydrazinyl groups deactivate the ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK-293 vs. HeLa) and incubation times. For example, antiproliferative IC₅₀ values vary by 30–50% depending on serum concentration in media .

- Compound Purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Impurities like residual hydrazine (toxic) skew bioactivity results .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. Report effect sizes and confidence intervals to contextualize "significant" findings .

Q. What strategies are effective in optimizing the solubility and stability of this compound for in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- pH Adjustment : Buffer solutions (pH 7.4 PBS) stabilize the hydrazine moiety against oxidation. Monitor degradation via UV-Vis at λ = 270 nm over 24 hours .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose or mannitol) to prevent hydrolytic degradation .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., topoisomerase II). Key interactions: π-π stacking with quinoline ring and H-bonds via hydrazine .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.